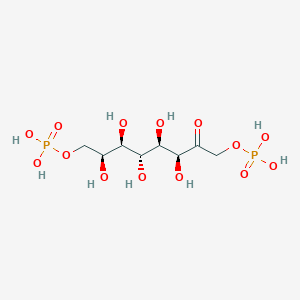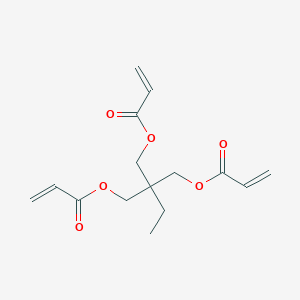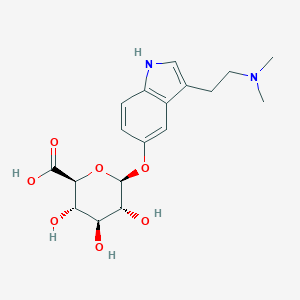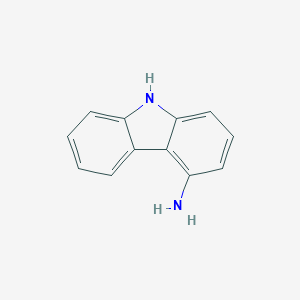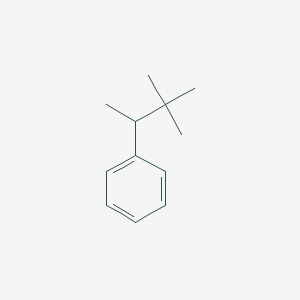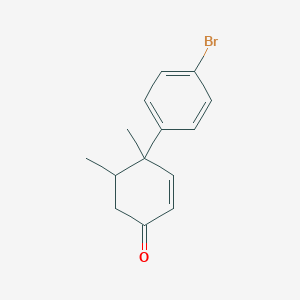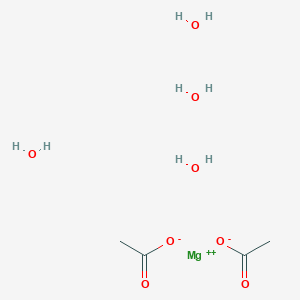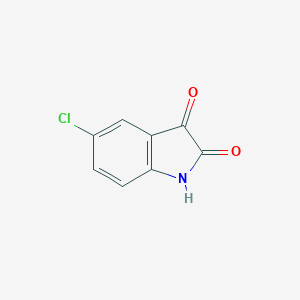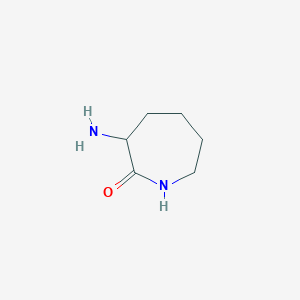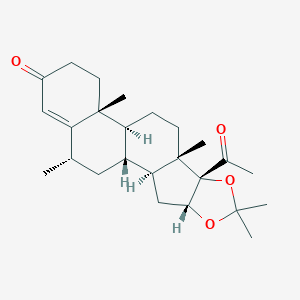![molecular formula C13H17Cl2NO2 B099788 3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester CAS No. 18583-88-5](/img/structure/B99788.png)
3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester is a chemical compound that belongs to the class of nitrogen mustard derivatives. These compounds are known for their alkylating properties, which make them useful in various applications, particularly in medicinal chemistry. The compound is characterized by the presence of a benzoic acid core substituted with a bis(2-chloroethyl)amino group and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-amino-4-methylbenzoic acid.
Alkylation: The amino group is then alkylated using 2-chloroethyl chloride in the presence of a base such as sodium hydroxide to form the bis(2-chloroethyl)amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the bis(2-chloroethyl)amino group, converting it to a less reactive amine.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or thiourea.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of hydroxyl or thiol derivatives.
Aplicaciones Científicas De Investigación
3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its alkylating properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in biological macromolecules such as DNA and proteins. This alkylation can lead to the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription, ultimately resulting in cell death. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3-(bis(2-chloroethyl)amino)-: Similar structure but lacks the methyl ester group.
Benzoic acid, 4-(bis(2-chloroethyl)amino)-: Similar structure but with the bis(2-chloroethyl)amino group at a different position on the benzoic acid ring.
Uniqueness
The presence of the methyl ester group in benzoic acid, 3-(bis(2-chloroethyl)amino)-4-methyl-, methyl ester enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes. This structural feature may contribute to its unique biological activity and its potential as a therapeutic agent.
Propiedades
Número CAS |
18583-88-5 |
|---|---|
Fórmula molecular |
C13H17Cl2NO2 |
Peso molecular |
290.18 g/mol |
Nombre IUPAC |
methyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C13H17Cl2NO2/c1-10-3-4-11(13(17)18-2)9-12(10)16(7-5-14)8-6-15/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
RMYQWYZCXZASAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OC)N(CCCl)CCCl |
Key on ui other cas no. |
18583-88-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


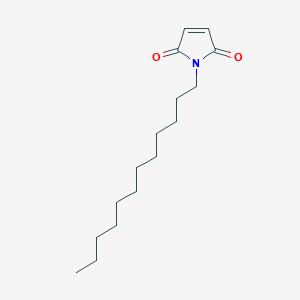
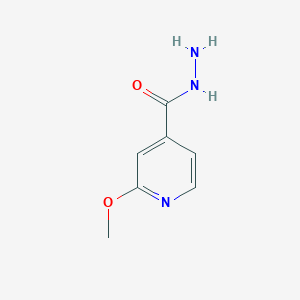
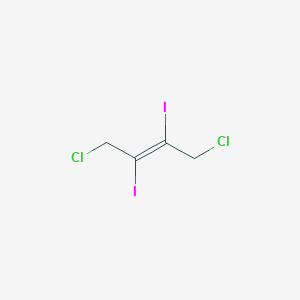
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
